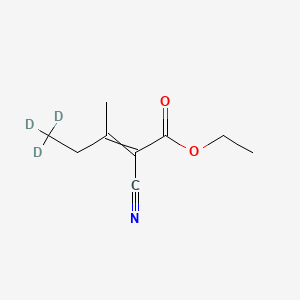

1-Ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

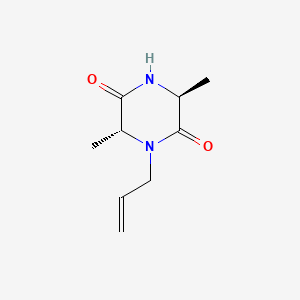

1-Ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate is a chemical compound. The synthesis technology of this compound is environmentally friendly and applicable to industrial production .

Synthesis Analysis

The synthesis technology of 1-ethoxycarbonyl-5-methyl-(3R)-(tert-butyldimethylsilyloxy) glutaric ester comprises several steps . The process is simple in raw material, mild in reaction condition . It can solve the problem that triethylamine is inflammable, unstable .Aplicaciones Científicas De Investigación

Synthesis of Complex Amino Acids

A study by Czajgucki et al. (2003) explores the synthesis of orthogonally protected diamino acids, useful for the syntheses of edeine analogs. The research demonstrates a method leveraging differently N-protected diaminopropanoic acid, indicating a broader utility in the preparation of complex amino acid derivatives for pharmaceutical research and development Czajgucki et al., 2003.

Spin Trapping of Radicals

Stolze et al. (2003) discuss the use of derivatives of the spin trap EPPN for trapping superoxide, alkyl-, and lipid-derived radicals. This research underscores the compound's utility in studying oxidative stress and its biological implications, showcasing its role in advancing our understanding of radical chemistry Stolze et al., 2003.

Improved Synthesis Methods

Yee et al. (2002) describe an improved synthesis method for a complex pyrrolidinone derivative, emphasizing the efficiency of ethoxycarbonylation among other steps. This highlights the chemical's role in streamlining synthetic routes for potentially valuable pharmacological agents Yee et al., 2002.

Organic Phosphorus Compounds

Research by Pedersen et al. (2010) on the dimer of p-methoxyphenylthionophosphine sulfide as a thiation reagent reveals the versatility of related ethoxycarbonyl compounds in synthesizing thioesters and dithioesters. This work contributes to the development of new synthetic strategies in organic chemistry Pedersen et al., 2010.

Polycondensation and Monomer Synthesis

Stempfle et al. (2011) report on the synthesis of long-chain linear monomers and polycondensates from unsaturated fatty acid esters, utilizing isomerizing alkoxycarbonylation. This research exemplifies the application in creating novel materials with potential industrial and environmental benefits Stempfle et al., 2011.

Catalysis and Enantioselective Synthesis

Kumar et al. (2016) highlight the use of a cobalt(III) complex as a catalyst for enantioselective α-aminations of dicarbonyl compounds. This showcases the chemical's utility in producing chiral compounds with high precision, a crucial aspect of drug synthesis and development Kumar et al., 2016.

Propiedades

IUPAC Name |

1-O-ethoxycarbonyl 5-O-methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxypentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7Si/c1-8-20-14(18)21-13(17)10-11(9-12(16)19-5)22-23(6,7)15(2,3)4/h11H,8-10H2,1-7H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVABXNTHJECLR-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(=O)CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(=O)C[C@@H](CC(=O)OC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670067 |

Source

|

| Record name | Methyl (3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-[(ethoxycarbonyl)oxy]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158275-79-7 |

Source

|

| Record name | Methyl (3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-[(ethoxycarbonyl)oxy]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-2,6a-Diazacyclobut[cd]indene(9CI)](/img/no-structure.png)

![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)